molecular formula C9H8BrNO4 B3048893 Methyl 2-(3-bromo-4-nitrophenyl)acetate CAS No. 185200-33-3

Methyl 2-(3-bromo-4-nitrophenyl)acetate

Cat. No. B3048893
M. Wt: 274.07 g/mol
InChI Key: YRVHCAKUFXGWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-bromo-4-nitrophenyl)acetate is a useful research compound. Its molecular formula is C9H8BrNO4 and its molecular weight is 274.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(3-bromo-4-nitrophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-bromo-4-nitrophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

185200-33-3

Product Name

Methyl 2-(3-bromo-4-nitrophenyl)acetate

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

methyl 2-(3-bromo-4-nitrophenyl)acetate

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-2-3-8(11(13)14)7(10)4-6/h2-4H,5H2,1H3

InChI Key

YRVHCAKUFXGWNU-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])Br

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2-(3-bromo-4-nitrophenyl)malonic acid tert-butyl ester methyl ester (1.18 g) obtained in Example 4 a) was dissolved in chloroform (10 mL), trifluoroacetic acid (10 g) was added thereto under ice-cooling, and the mixture was stirred at room temperature for 5 hours. The reaction mixture was poured gradually into ice and saturated aqueous sodium bicarbonate, and extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over sodium sulfate and concentrated to give the title compound (0.820 g) as a pale yellow oil.
Name
2-(3-bromo-4-nitrophenyl)malonic acid tert-butyl ester methyl ester
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.